5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a methoxyphenyl group, and a tetrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Formation of the Tetrazole Ring: This step involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reaction: The final step involves coupling the tetrazole-containing intermediate with the chlorinated nitrobenzene derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and the tetrazole ring are likely to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: This compound also contains a chloro-substituted aromatic ring and exhibits biological activity.
2,6-bis(1-methylimidazol)pyrazine: Another compound with a similar aromatic structure and potential biological applications.
Uniqueness
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O4/c1-27-12-5-3-11(4-6-12)22-15(19-20-21-22)9-18-16(24)13-8-10(17)2-7-14(13)23(25)26/h2-8H,9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPDQESXPTUFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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